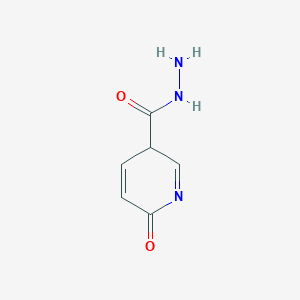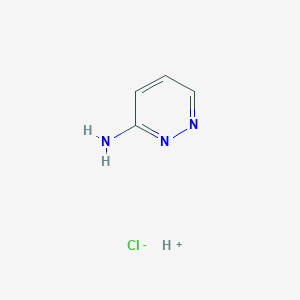
3-Aminopyridazine, HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopyridazine hydrochloride is a chemical compound with the molecular formula C4H6ClN3. It is a derivative of pyridazine, a heterocyclic aromatic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of the amino group at the third position of the pyridazine ring is a key structural feature that allows for further chemical modifications and interactions with biological targets .
Vorbereitungsmethoden
The synthesis of 3-aminopyridazine hydrochloride can be achieved through various methods. One common approach involves the reaction of maleic hydrazide with phosphorus oxychloride to produce 3,6-dichloropyridazine. This intermediate is then heated with a solution of ammonia in ethanol to yield 3-amino-6-chloropyridazine. Finally, catalytic hydrogenolysis replaces the chlorine atom with hydrogen, resulting in 3-aminopyridazine, which can be isolated as the hydrochloride salt .
Analyse Chemischer Reaktionen
3-Aminopyridazine hydrochloride undergoes various chemical reactions that allow for the synthesis of a wide range of compounds with potential biological activities. These reactions include:
Acylation: Introduction of an acyl group.
Amination: Addition of an amino group.
Cyclization: Formation of a ring structure.
For instance, 3-amino-5-arylpyridazine-4-carbonitriles can be synthesized through a one-pot three-component reaction involving malononitrile, arylglyoxals, and hydrazine hydrate. The reactivity of 3-aminopyridazine hydrochloride with different reagents leads to the formation of new 3-substituted aminopyridazine derivatives with antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
3-Aminopyridazine hydrochloride has garnered interest due to its potential as an antitumor agent. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . The compound’s unique structure allows for further chemical modifications, making it a valuable scaffold in drug discovery and development .
Wirkmechanismus
The pyridazine ring in 3-aminopyridazine hydrochloride is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity. These properties contribute to its unique applications in molecular recognition and drug-target interactions . The compound’s mechanism of action involves interactions with specific molecular targets and pathways, although detailed studies on its exact mechanism are still ongoing .
Vergleich Mit ähnlichen Verbindungen
3-Aminopyridazine hydrochloride can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs like minaprine, relugolix, and deucravacitinib . These compounds share the pyridazine core but differ in their substituents and biological activities. The unique structural features of 3-aminopyridazine hydrochloride, particularly the amino group at the third position, distinguish it from other similar compounds and contribute to its diverse applications in scientific research .
Eigenschaften
Molekularformel |
C4H6ClN3 |
|---|---|
Molekulargewicht |
131.56 g/mol |
IUPAC-Name |
hydron;pyridazin-3-amine;chloride |
InChI |
InChI=1S/C4H5N3.ClH/c5-4-2-1-3-6-7-4;/h1-3H,(H2,5,7);1H |
InChI-Schlüssel |
GCRUEXFJNQVIJM-UHFFFAOYSA-N |
Kanonische SMILES |
[H+].C1=CC(=NN=C1)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B12358992.png)


![2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12359010.png)
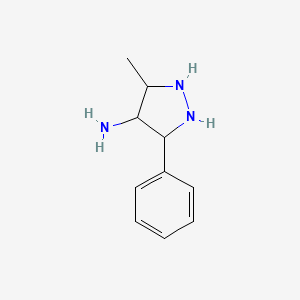

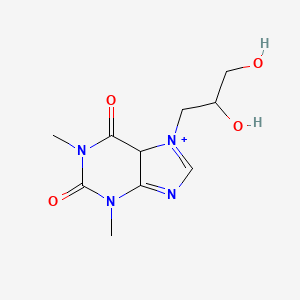
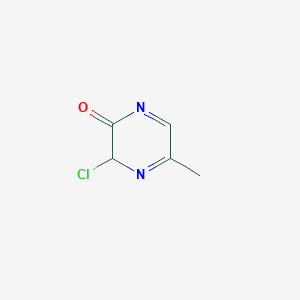
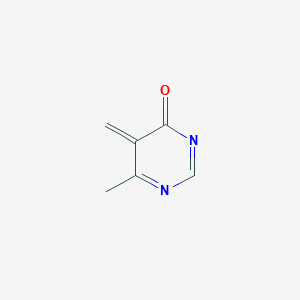
![[4-(Trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-yl]hydrazine](/img/structure/B12359069.png)
